

# 5-Chloro-2-fluoronicotinic Acid physical properties

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## Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinic Acid

CAS No.: 884494-57-9

Cat. No.: B1460980

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**5-Chloro-2-fluoronicotinic Acid:** Physicochemical Profiling & Synthetic Utility[1]

## Abstract

This technical guide provides a comprehensive physicochemical and synthetic analysis of **5-Chloro-2-fluoronicotinic Acid** (CAS 884494-57-9).[1][2] Targeted at medicinal chemists and process engineers, this document resolves common isomeric confusion, details critical solubility and acidity parameters, and outlines the molecule's reactivity profile in Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-couplings.

## Identity & Isomeric Precision

The halogenated nicotinic acid scaffold is prone to identification errors due to the existence of multiple positional isomers.[1] Verification of the specific substitution pattern (5-Cl, 2-F) is the first critical step in any workflow.[1]

Feature	Target Compound	Common Isomer (Avoid Confusion)
Name	5-Chloro-2-fluoronicotinic Acid	2-Chloro-5-fluoronicotinic Acid
CAS Number	884494-57-9	38186-88-8
Structure	Pyridine-3-COOH, 2-Fluoro, 5-Chloro	Pyridine-3-COOH, 2-Chloro, 5-Fluoro
Key NMR Feature	Large coupling at C4/C6	Distinct splitting pattern due to 5-F
Reactivity	2-Position is highly activated for SNAr	2-Position is activated (Cl leaving group)



*Critical Check: In <sup>1</sup>H NMR, the proton at position 4 (adjacent to the carboxylic acid and fluorine) typically appears as a doublet of doublets (dd) with a distinct coupling constant to the fluorine atom.*

## Physicochemical Properties

The physical behavior of **5-Chloro-2-fluoronicotinic acid** is governed by the electron-withdrawing nature of the pyridine ring reinforced by the ortho-fluoro and meta-chloro substituents.<sup>[1]</sup> This results in significantly higher acidity compared to unsubstituted nicotinic acid.<sup>[1]</sup>

## Table 1: Physical & Chemical Specifications

Property	Value / Description	Source/Note
Appearance	White to off-white crystalline powder	Experimental Observation
Molecular Weight	175.54 g/mol	Calculated
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClFNO <sub>2</sub>	-
Melting Point	148 – 153 °C (Typical Range)	Analogous Halopyridines [1]
Boiling Point	~309 °C (Predicted at 760 mmHg)	ACD/Labs Prediction
Density	1.59 ± 0.1 g/cm <sup>3</sup>	Predicted
pKa (Acid)	2.85 ± 0.10	Predicted (Stronger acid than Nicotinic pKa 4.[1][2][3][4]75)
logP (Octanol/Water)	1.65 ± 0.3	Lipophilic, moderate permeability
Solubility	High: DMSO, DMF, Methanol, Ethyl Acetate Low: Water (Acidic pH), Hexanes	-

“

*Solubility Insight: Due to its low pKa (~2.85), this compound exists as a carboxylate anion at physiological pH (7.4). For extraction or purification, maintaining the aqueous phase at pH < 2 is required to ensure the species remains protonated and extractable into organic solvents like DCM or EtOAc.*

## Synthetic Utility & Reactivity Profile

The core value of **5-Chloro-2-fluoronicotinic acid** lies in its orthogonal reactivity.[1] The molecule possesses two distinct electrophilic sites and one directing group (COOH), allowing

for chemoselective functionalization.

## A. Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is highly activated towards nucleophilic attack due to:

- Inductive Effect: The electronegative nitrogen atom at position 1 pulls electron density.[1]
- Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient heterocycles (Meisenheimer complex stabilization).[1]
- Steric Accessibility: The 2-position is sterically accessible for amines, alkoxides, and thiols.

## B. Metal-Catalyzed Cross-Coupling

The 5-chloro position is deactivated towards SNAr but is an ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the 2-position has been functionalized.[1]

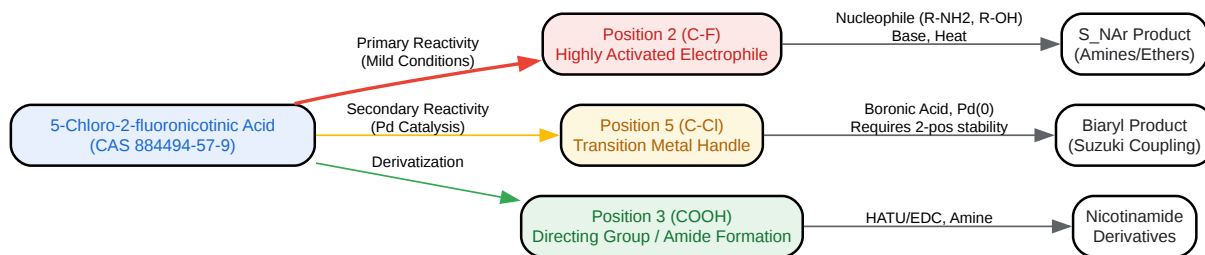
## C. Directed Ortho-Metallation (DoM)

The carboxylic acid (or its amide/ester derivatives) can direct lithiation to the 4-position, though this is less common due to the competing reactivity of the halogens.[1]

## Visualization: Reactivity & Workflow

The following diagrams illustrate the chemoselective logic and the quality control workflow for this compound.

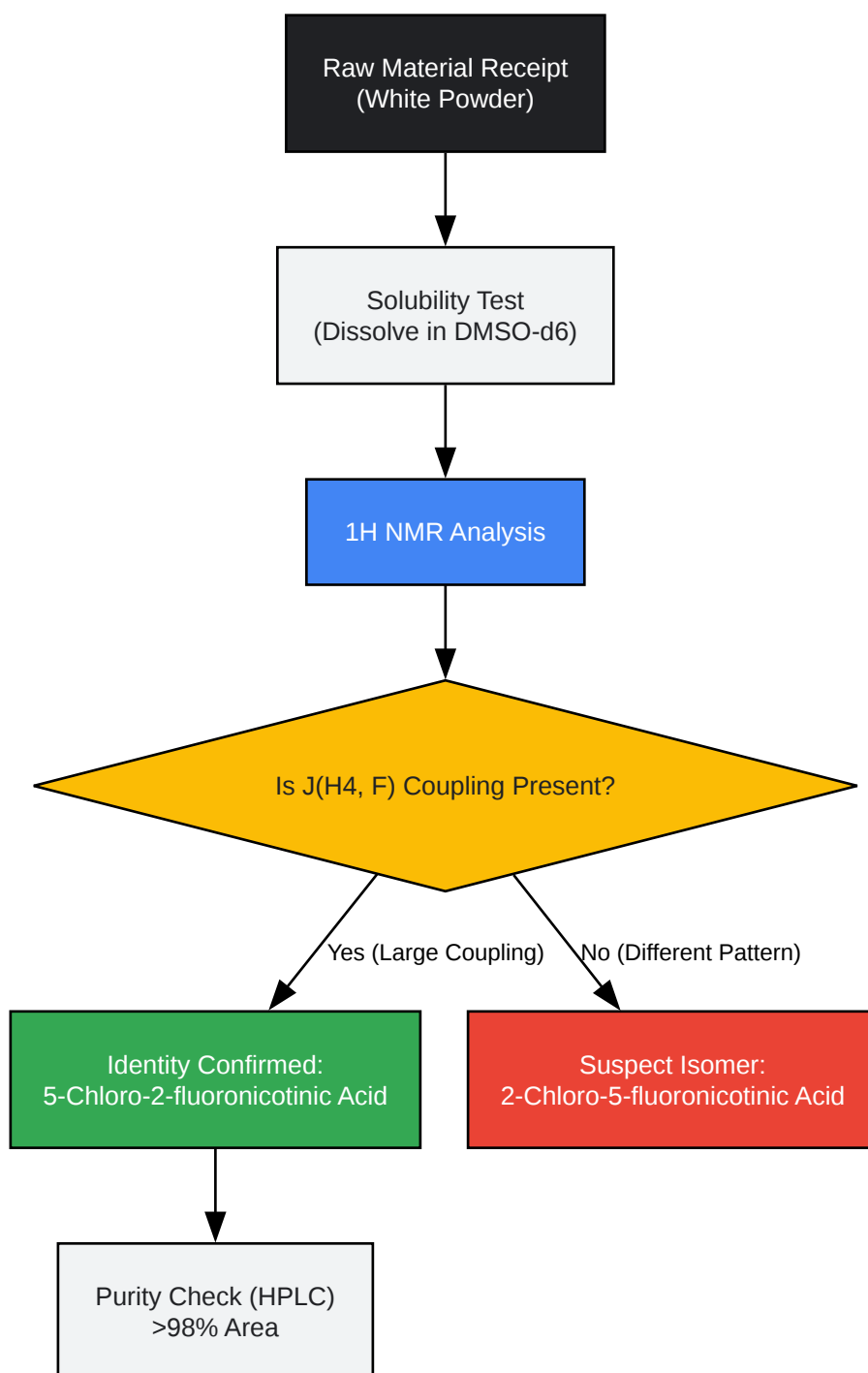
## Diagram 1: Chemoselective Reaction Pathways



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Caption: Chemoselective map showing the hierarchical reactivity of the 2-F (S<sub>N</sub>Ar) vs. 5-Cl (Cross-coupling) positions.[1]

## Diagram 2: Quality Control & Characterization Workflow



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Caption: Decision tree for verifying isomeric identity using  $^1\text{H}$  NMR coupling constants.

## Experimental Protocols

### Protocol A: Purity Analysis via HPLC

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of COOH, improving peak shape).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).[1]
- Sample Prep: Dissolve 1 mg in 1 mL of 1:1 Water:MeCN.

## Protocol B: Standard SNAr Derivatization (Proof of Reactivity)

To verify the activity of the 2-fluoro position:

- Dissolve **5-Chloro-2-fluoronicotinic acid** (1.0 eq) in anhydrous DMSO (0.5 M concentration).
- Add Isopropylamine (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
- Heat to 60°C for 2 hours.
- Monitor: TLC (50% EtOAc/Hexane) or LCMS. The 2-fluoro group will be displaced, yielding 5-chloro-2-(isopropylamino)nicotinic acid.
- Workup: Dilute with water, adjust pH to ~3-4 with 1N HCl, and filter the precipitate.

## Handling & Safety (MSDS Summary)

- GHS Classification:
  - Skin Irritation: Category 2 (H315)[1][5][6]
  - Eye Irritation: Category 2A (H319)[1][6]

- STOT-SE: Category 3 (Respiratory Irritation, H335)[1]
- Handling: Use in a fume hood.[1] Avoid dust formation.[1][6] This compound is a strong irritant to mucous membranes due to its acidity and halogenated nature.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-F bond is slow but possible over long-term storage in humid conditions).[1]

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